molecular formula C9H8O5 B2557694 3-[Carboxy(hydroxy)methyl]benzoic acid CAS No. 54440-90-3

3-[Carboxy(hydroxy)methyl]benzoic acid

Cat. No.: B2557694
CAS No.: 54440-90-3
M. Wt: 196.158
InChI Key: GWFJBWGZYJEJRS-UHFFFAOYSA-N
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Description

3-[Carboxy(hydroxy)methyl]benzoic acid is an organic compound with the molecular formula C9H8O5 It is a derivative of benzoic acid, featuring a carboxylic acid group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Carboxy(hydroxy)methyl]benzoic acid can be achieved through several methods. One common approach involves the oxidation of 3-(hydroxymethyl)benzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:

3-(Hydroxymethyl)benzoic acid+Oxidizing agent3-[Carboxy(hydroxy)methyl]benzoic acid\text{3-(Hydroxymethyl)benzoic acid} + \text{Oxidizing agent} \rightarrow \text{this compound} 3-(Hydroxymethyl)benzoic acid+Oxidizing agent→3-[Carboxy(hydroxy)methyl]benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic oxidation of 3-(hydroxymethyl)benzoic acid using a suitable catalyst and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[Carboxy(hydroxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: 3,5-Dicarboxybenzoic acid.

    Reduction: 3-(Hydroxymethyl)benzoic acid or 3-(Formyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3-[Carboxy(hydroxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Carboxy(hydroxy)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid and hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler analog with only a carboxylic acid group attached to the benzene ring.

    3-(Hydroxymethyl)benzoic acid: A precursor with a hydroxymethyl group instead of a carboxy(hydroxy)methyl group.

    3,5-Dicarboxybenzoic acid: A derivative with two carboxylic acid groups.

Uniqueness

3-[Carboxy(hydroxy)methyl]benzoic acid is unique due to the presence of both a carboxylic acid and a hydroxymethyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

IUPAC Name

3-[carboxy(hydroxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7,10H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFJBWGZYJEJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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